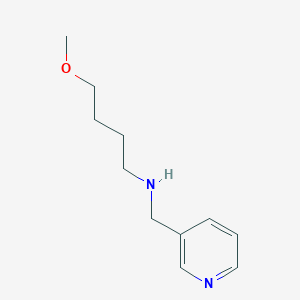

(4-Methoxybutyl)(pyridin-3-ylmethyl)amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H18N2O |

|---|---|

Molecular Weight |

194.27 g/mol |

IUPAC Name |

4-methoxy-N-(pyridin-3-ylmethyl)butan-1-amine |

InChI |

InChI=1S/C11H18N2O/c1-14-8-3-2-6-12-9-11-5-4-7-13-10-11/h4-5,7,10,12H,2-3,6,8-9H2,1H3 |

InChI Key |

ZHUCPENFWAMMRK-UHFFFAOYSA-N |

Canonical SMILES |

COCCCCNCC1=CN=CC=C1 |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 4 Methoxybutyl Pyridin 3 Ylmethyl Amine

Advanced Retrosynthetic Analysis of the (4-Methoxybutyl)(pyridin-3-ylmethyl)amine Molecular Skeleton

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available precursors. For this compound, the analysis primarily focuses on the disconnection of the two C-N bonds linked to the central nitrogen atom.

Two primary disconnections are evident:

Disconnection A (C-N Bond): Cleavage of the bond between the nitrogen and the pyridin-3-ylmethyl group. This leads to two key synthons: the pyridin-3-ylmethyl cation and the 4-methoxybutylamine anion. These correspond to the synthetic equivalents of a pyridin-3-ylmethyl halide (or aldehyde) and 4-methoxybutylamine. This pathway suggests a synthesis based on either reductive amination or N-alkylation .

Disconnection B (C-N Bond): Cleavage of the bond between the nitrogen and the 4-methoxybutyl group. This generates the 4-methoxybutyl cation and the pyridin-3-ylmethanamine anion. The corresponding synthetic equivalents would be a 4-methoxybutyl halide and pyridin-3-ylmethanamine, pointing towards an alternative N-alkylation strategy.

A third, less direct approach involves disconnecting the C-N bond while altering the oxidation state of the benzylic carbon.

Disconnection C (Amide Precursor): This disconnection envisages the target amine as the product of an amide reduction. The corresponding precursor would be N-(4-methoxybutyl)nicotinamide. This intermediate can be retrosynthetically disconnected at the amide C-N bond, leading to nicotinic acid (or its activated derivative) and 4-methoxybutylamine.

These three pathways form the basis for the most practical and contemporary routes to synthesize the target molecule, each with its own set of advantages and challenges.

Contemporary Direct Synthesis Routes for this compound

Based on the retrosynthetic analysis, three principal strategies emerge for the direct synthesis of the target amine: reductive amination, direct alkylation, and an amidation-reduction sequence.

Reductive amination is one of the most powerful and widely used methods for forming C-N bonds and is highly applicable to the synthesis of this compound. jocpr.com This one-pot reaction involves the condensation of an aldehyde with a primary amine to form an intermediate imine (or iminium ion), which is then reduced in situ to the target secondary amine. organic-chemistry.orgmasterorganicchemistry.com

The primary pathway involves the reaction of 3-pyridinecarboxaldehyde (B140518) with 4-methoxybutylamine.

Reaction Scheme: 3-Pyridinecarboxaldehyde + 4-Methoxybutylamine → [Imine Intermediate] --(Reduction)→ this compound

The success of this reaction hinges on the choice of reducing agent, which must selectively reduce the iminium ion intermediate without significantly reducing the starting aldehyde. masterorganicchemistry.com Several classes of reagents are suitable for this transformation.

| Reagent Class | Specific Examples | Key Characteristics |

| Borohydride (B1222165) Reagents | Sodium borohydride (NaBH₄), Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | NaBH(OAc)₃ is often preferred due to its mildness and effectiveness under slightly acidic conditions which favor iminium ion formation. NaBH₃CN is also highly selective for imines but raises toxicity concerns. masterorganicchemistry.com |

| Catalytic Hydrogenation | H₂ gas with catalysts like Palladium on Carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel | This is a "green" approach that produces water as the only byproduct. It often requires elevated pressures and temperatures. Cobalt-based composite catalysts have also shown high efficacy. mdpi.comresearchgate.net |

| Transfer Hydrogenation | Formic acid, Ammonium (B1175870) formate, Isopropanol | These methods avoid the use of high-pressure hydrogen gas, using alternative hydrogen donors in the presence of a transition metal catalyst (e.g., Ru, Ir complexes). jocpr.comorganic-chemistry.org |

| Biocatalysis | Imine Reductases (IREDs) | These enzymes offer exceptional selectivity and operate under mild aqueous conditions, representing a sustainable alternative to chemical catalysis. nih.gov |

A typical procedure involves stirring the aldehyde and amine in a suitable solvent (e.g., methanol, dichloroethane), often with a mild acid catalyst to promote imine formation, followed by the addition of the reducing agent. sciencemadness.org

Direct N-alkylation offers another route, presenting two possible scenarios based on the retrosynthetic disconnections.

Scenario 1: Alkylation of 4-methoxybutylamine

This approach uses 4-methoxybutylamine as the nucleophile and an electrophilic pyridine (B92270) derivative, such as 3-(chloromethyl)pyridine (B1204626) or 3-(bromomethyl)pyridine.

Reaction Scheme: 4-Methoxybutylamine + 3-(Chloromethyl)pyridine → this compound

A significant challenge in this method is controlling the selectivity of the alkylation. The primary amine can be mono-alkylated to form the desired secondary amine, but this product can be subsequently alkylated again to form an undesired tertiary amine. Using an excess of the primary amine can help favor mono-alkylation. Modern approaches sometimes utilize N-aminopyridinium salts as synthons to enforce selective monoalkylation before a reductive cleavage step. chemrxiv.org

Scenario 2: Alkylation of Pyridin-3-ylmethanamine

Alternatively, pyridin-3-ylmethanamine can act as the nucleophile, reacting with an alkyl halide like 1-bromo-4-methoxybutane.

Reaction Scheme: Pyridin-3-ylmethanamine + 1-Bromo-4-methoxybutane → this compound

This route faces similar challenges with over-alkylation. Furthermore, the pyridine nitrogen itself can be nucleophilic, potentially leading to the formation of a pyridinium (B92312) salt, although alkylation of the exocyclic amine is generally favored under neutral or basic conditions. nih.govresearchgate.net

This two-step methodology provides a reliable, albeit longer, alternative to direct amination or alkylation. It involves the initial formation of a stable amide intermediate, which is then reduced to the target amine.

Step 1: Amide Formation The amide, N-(4-methoxybutyl)nicotinamide, is synthesized by reacting 4-methoxybutylamine with nicotinic acid or an activated derivative. Using nicotinoyl chloride or activating nicotinic acid with a coupling reagent (e.g., DCC, HATU) provides the most efficient conversion.

Reaction Scheme: Nicotinoyl chloride + 4-Methoxybutylamine → N-(4-methoxybutyl)nicotinamide

Step 2: Amide Reduction The resulting amide is a stable compound that can be purified before reduction. The carbonyl group of the amide is then reduced to a methylene (B1212753) group using a powerful reducing agent.

Reaction Scheme: N-(4-methoxybutyl)nicotinamide --(Reduction)→ this compound

Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF or borane (B79455) (BH₃), often used as a THF or dimethyl sulfide (B99878) complex. These reagents are highly effective but require strictly anhydrous conditions and careful handling.

Alternative Synthetic Pathways and Novel Reagents for this compound Formation

Beyond the classical routes, modern organic synthesis offers novel reagents and pathways that can be adapted for the formation of the target molecule.

Transition-Metal-Free Alkylation: Recent advances have focused on BF₃-mediated direct alkylation of pyridines using Grignard or organozinc reagents, which could potentially be adapted for C-C bond formation prior to constructing the amine. nih.gov

Ruthenium-Catalyzed Cycloisomerization: For building the pyridine ring itself, methods like the ruthenium-catalyzed cycloisomerization of 3-azadienynes offer a route to highly substituted pyridines, which could be functionalized to lead to the target structure. organic-chemistry.org

Biocatalytic Synthesis: The use of enzymes is a growing field. Nicotinamide (B372718) riboside (NR) and its reduced form (NRH) are precursors in NAD+ biosynthesis, and the enzymes involved, such as nicotinamide riboside kinases (NRKs), highlight advanced biocatalytic machinery for modifying pyridine derivatives. nih.govnih.gov While not directly applicable to the target C-N bond formation, these systems inspire the development of novel enzyme-catalyzed pathways.

Optimization of Reaction Kinetics and Yields for this compound Synthesis

Optimizing the synthesis of this compound is crucial for maximizing yield, minimizing impurities, and ensuring scalability. The reductive amination pathway is often the focus of such optimization due to its convergent and atom-economical nature.

Key parameters for optimization include:

Catalyst and Reagent Choice: As shown in the table below, the choice of catalyst and reducing agent has a profound impact on yield. For catalytic hydrogenation, cobalt-based composites have demonstrated quantitative yields under specific conditions. mdpi.comresearchgate.net For borohydride reductions, NaBH(OAc)₃ often gives superior results by balancing the rates of imine formation and reduction. masterorganicchemistry.com

Temperature and Pressure: In catalytic hydrogenation, both temperature and hydrogen pressure are critical variables. Higher temperatures and pressures generally increase the reaction rate but can also lead to side reactions, such as the reduction of the pyridine ring or the formation of alcohol byproducts from the aldehyde.

Solvent and pH: The solvent can influence the solubility of reactants and the stability of intermediates. For reductive amination, controlling the pH is vital, as imine formation is typically favored under mildly acidic conditions (pH 4-6), which promote aldehyde protonation without deactivating the amine nucleophile.

Stoichiometry: The ratio of amine to aldehyde can be adjusted. Using a slight excess of the more volatile component can drive the reaction to completion.

The following table summarizes optimization data from a model reductive amination of p-methoxybenzaldehyde (an analogue of 3-pyridinecarboxaldehyde) with n-butylamine using cobalt-based catalysts and H₂ gas. mdpi.com

| Catalyst | Temperature (°C) | H₂ Pressure (bar) | Amine Yield (%) | Byproduct (Alcohol) Yield (%) |

| Co-Im/SiO₂ | 100 | 100 | 96 | 4 |

| Co-Phen/SiO₂ | 100 | 100 | 85 | 15 |

| Co-DAB/SiO₂ | 100 | 100 | 95 | 5 |

| Co-Im/SiO₂ | 150 | 150 | >99 | <1 |

This data illustrates that careful selection of catalyst and adjustment of temperature and pressure can drive the reaction to near-quantitative yield, minimizing the formation of the p-methoxybenzyl alcohol byproduct. mdpi.com Such principles are directly applicable to optimizing the synthesis of this compound.

Principles of Green Chemistry in this compound Synthesis

The growing emphasis on sustainable chemical manufacturing has propelled the integration of green chemistry principles into the synthesis of active pharmaceutical ingredients and other fine chemicals. instituteofsustainabilitystudies.commdpi.comncfinternational.it The application of these principles aims to minimize the environmental footprint of chemical processes by reducing waste, using less hazardous substances, improving energy efficiency, and utilizing renewable resources. jddhs.comnih.gov In the context of synthesizing this compound, these principles guide the development of cleaner, more efficient, and economically viable routes compared to traditional methods.

The core of green chemistry is articulated through twelve principles, several of which are particularly relevant to the synthesis of the target amine. instituteofsustainabilitystudies.commdpi.com These include waste prevention, maximization of atom economy, use of catalysis over stoichiometric reagents, and the use of safer solvents and reaction conditions. ncfinternational.itacsgcipr.org A comparative analysis of a conventional synthetic pathway and a greener alternative highlights the practical benefits of adopting these principles.

A traditional approach to synthesizing secondary amines like this compound often involves the N-alkylation of a primary amine with an alkyl halide. For instance, 4-methoxybutylamine could be reacted with 3-(chloromethyl)pyridine. This method, while effective, typically suffers from poor atom economy due to the use of a stoichiometric base to neutralize the hydrogen chloride byproduct, leading to the formation of significant salt waste which requires disposal. researchgate.netharvard.edu

In contrast, a greener approach such as catalytic reductive amination offers a highly atom-economical alternative. wikipedia.orgrsc.org This strategy involves the reaction of pyridine-3-carbaldehyde with 4-methoxybutylamine to form an intermediate imine, which is then reduced in situ to the final product. rsc.orgresearchgate.net When molecular hydrogen (H₂) is used as the reducing agent with a heterogeneous catalyst (e.g., Palladium on carbon), the only byproduct generated is water, perfectly aligning with the principles of waste prevention and high atom economy. nih.govacs.orgrsc.org

Detailed Research Findings

Modern synthetic methodologies further refine the green credentials of amine synthesis. The "borrowing hydrogen" or "hydrogen auto-transfer" strategy is another exemplary green process. rsc.orgnih.gov In this method, an alcohol (e.g., pyridin-3-ylmethanol) is catalytically dehydrogenated to form the corresponding aldehyde in situ. This aldehyde then reacts with the amine, and the hydrogen initially "borrowed" by the catalyst is used to reduce the resulting imine, again producing only water as a byproduct. rsc.orgrsc.org This process avoids the need to handle potentially unstable aldehydes and often proceeds under milder conditions than traditional methods. nih.gov

The following interactive data table compares a conventional N-alkylation route with a catalytic reductive amination route for the synthesis of this compound, illustrating the quantitative benefits of applying green chemistry principles.

Table 1: Comparative Analysis of Synthetic Routes for this compound

This table presents a theoretical comparison based on typical reaction stoichiometries and estimated yields to illustrate the principles of green chemistry. Actual experimental values may vary.

| Metric | Conventional Route (N-Alkylation) | Green Route (Catalytic Reductive Amination) | Commentary |

| Reactants | 4-methoxybutylamine, 3-(chloromethyl)pyridine, Triethylamine (B128534) | Pyridine-3-carbaldehyde, 4-methoxybutylamine, H₂ | The green route uses a readily available aldehyde and hydrogen gas, avoiding the use of a hazardous alkyl halide. rsc.orgrsc.org |

| Byproducts | Triethylamine hydrochloride | Water (H₂O) | The sole byproduct of the green route is water, showcasing superior atom economy and waste prevention. instituteofsustainabilitystudies.comrsc.org |

| Atom Economy | ~69% | ~91% | The catalytic route incorporates a significantly higher proportion of reactant atoms into the final product. wikipedia.org |

| Catalyst | None (Stoichiometric base) | Heterogeneous (e.g., Pd/C) | The use of a recyclable catalyst is a core principle of green chemistry, avoiding stoichiometric waste. ncfinternational.itacsgcipr.org |

| Typical Solvents | Dichloromethane (DCM), Tetrahydrofuran (THF) | Ethanol, Methanol, or solvent-free | The green route allows for the use of more environmentally benign solvents, reducing pollution. jddhs.comrsc.orgias.ac.in |

| Estimated E-Factor | 15 - 25 | 1 - 5 | The E-Factor (mass of waste / mass of product) is drastically lower for the greener process. walisongo.ac.idresearchgate.net |

| Estimated PMI | 16 - 26 | 2 - 6 | The Process Mass Intensity (total input mass / product mass) indicates a much more resource-efficient process for the green route. acs.orgnih.gov |

Chemical Reactivity and Strategic Derivatization of 4 Methoxybutyl Pyridin 3 Ylmethyl Amine

Electrophilic Aromatic Substitution Mechanisms on the Pyridine (B92270) Ring System

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). atlas.orgquora.comgcwgandhinagar.com The nitrogen atom's presence significantly influences the regioselectivity of such reactions.

Electrophilic attack on the pyridine ring of (4-Methoxybutyl)(pyridin-3-ylmethyl)amine is generally disfavored and requires harsh reaction conditions. quora.comquora.com The nitrogen atom withdraws electron density from the ring, particularly at the C2 (ortho) and C4 (para) positions, making these sites electron-poor. Consequently, electrophilic attack preferentially occurs at the C3 (meta) position, which is the most electron-rich site. atlas.orgquora.com

The reaction mechanism involves the attack of an electrophile on the π-system of the pyridine ring. Attack at the C3 position leads to a carbocation intermediate where the positive charge is delocalized over three carbon atoms. In contrast, attack at the C2 or C4 positions results in an unstable resonance structure where the electronegative nitrogen atom bears a positive charge. quora.comquora.com This makes the intermediates for C2 and C4 substitution significantly less stable, thus favoring the C3 substitution pathway.

Common EAS reactions like nitration and sulfonation require forcing conditions. For instance, nitration often necessitates the use of fuming sulfuric acid and nitric acid at high temperatures, similar to the conditions required for nitrating nitrobenzene. quora.com The initial interaction of the electrophile's corresponding acid with the basic pyridine nitrogen can further deactivate the ring by forming a pyridinium (B92312) salt, making substitution even more challenging. gcwgandhinagar.com The (4-methoxybutyl)methylamino substituent at the C3 position is an activating group, but its influence is not always sufficient to overcome the inherent lack of reactivity of the pyridine ring.

Nucleophilic Reactivity at the Amine Nitrogen of this compound

The secondary amine nitrogen in this compound is a primary site of nucleophilic reactivity. The lone pair of electrons on the nitrogen atom allows it to readily attack electrophilic centers. This reactivity is fundamental to a variety of derivatization strategies.

Key reactions involving the amine nitrogen include:

Acylation: The amine reacts with acylating agents such as acid chlorides, anhydrides, and esters in a nucleophilic acyl substitution reaction to form amides. ncert.nic.infiveable.me This reaction is typically carried out in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534) to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. ncert.nic.in

Alkylation: The amine can be further alkylated by reaction with alkyl halides through a nucleophilic substitution (SN2) mechanism. fiveable.me This can lead to the formation of a tertiary amine and, with further alkylation, a quaternary ammonium (B1175870) salt.

Reaction with Carbonyls: The secondary amine can react with aldehydes and ketones to form an unstable carbinolamine intermediate, which then dehydrates to form an enamine. This reactivity is a cornerstone of various carbon-carbon bond-forming reactions.

Michael Addition: As a soft nucleophile, the amine can participate in Michael additions (conjugate additions) to α,β-unsaturated carbonyl compounds.

The nucleophilicity of the amine is influenced by steric hindrance from the connected pyridin-3-ylmethyl and 4-methoxybutyl groups, as well as electronic effects. The basicity of the amine (pKa of the conjugate acid) is a related but distinct property that also governs its reactivity, particularly in acid-base reactions. uni-muenchen.de

Reactions Involving the Methoxybutyl Chain of this compound

The methoxybutyl chain offers additional sites for chemical modification, primarily centered around the ether linkage.

Ether Cleavage: The methyl ether can be cleaved to reveal a primary alcohol. This transformation is typically achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). The reaction with BBr₃ is particularly effective for cleaving methyl ethers under relatively mild conditions. The mechanism involves the coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group.

The resulting primary alcohol can then undergo a wide range of subsequent reactions, including:

Oxidation: The alcohol can be oxidized to an aldehyde or a carboxylic acid using various oxidizing agents (e.g., PCC, PDC, or Jones reagent).

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

Williamson Ether Synthesis: Deprotonation to form an alkoxide, followed by reaction with an alkyl halide to form a new ether.

These transformations on the methoxybutyl chain significantly expand the synthetic utility of the parent molecule, allowing for the introduction of new functional groups and the construction of more complex derivatives.

Formation and Characterization of Metal Complexes and Coordination Compounds with this compound as a Ligand

This compound possesses two potential coordination sites for metal ions: the sp²-hybridized nitrogen of the pyridine ring and the sp³-hybridized secondary amine nitrogen. This allows it to function as a bidentate ligand, forming stable chelate rings with a variety of transition metals.

The pyridine nitrogen is a soft Lewis base, while the amine nitrogen is a harder Lewis base. This dual character enables the ligand to coordinate with a wide range of metal ions. The formation of a five- or six-membered chelate ring is a significant driving force for complexation.

The coordination chemistry of similar pyridylamine ligands has been extensively studied. researchgate.netnsf.gov These ligands are known to form stable complexes with metals such as palladium(II), platinum(II), cobalt(II), nickel(II), copper(II), and ruthenium(II). rsc.orgwikipedia.orgnih.gov

Characterization of Metal Complexes: The resulting metal complexes are typically characterized using a combination of spectroscopic and analytical techniques:

X-ray Crystallography: Provides definitive information about the solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center.

NMR Spectroscopy: Changes in the chemical shifts of the ligand's protons and carbons upon coordination can provide insights into the metal-ligand binding in solution. nih.gov

UV-Vis Spectroscopy: Metal-ligand charge transfer (MLCT) bands in the electronic spectrum are characteristic of many transition metal complexes.

Infrared (IR) Spectroscopy: Shifts in the vibrational frequencies of the C=N (pyridine) and N-H (amine) bonds upon coordination can confirm the involvement of these groups in binding to the metal.

Mass Spectrometry: Used to determine the mass-to-charge ratio of the complex, confirming its composition.

The specific coordination mode and the resulting geometry of the complex (e.g., square planar, tetrahedral, or octahedral) depend on the metal ion, its oxidation state, and the other ligands present in the coordination sphere. wikipedia.org

Below is a table summarizing typical coordination behaviors of pyridylamine ligands with various transition metals.

| Metal Ion | Typical Coordination Geometry | Potential Applications of Complex |

| Palladium(II) | Square Planar | Catalysis (e.g., cross-coupling reactions) |

| Platinum(II) | Square Planar | Anticancer agents |

| Copper(II) | Distorted Octahedral, Square Planar | Catalysis, Bioinorganic modeling |

| Ruthenium(II) | Octahedral | Photoredox catalysis, Solar energy conversion |

| Cobalt(II) | Tetrahedral, Octahedral | Magnetic materials, Catalysis |

| Nickel(II) | Square Planar, Octahedral | Catalysis, Material science |

Stereoselective Transformations and Chiral Derivatization Strategies for this compound

This compound is an achiral molecule. However, it can be a substrate for stereoselective transformations or can be derivatized with chiral reagents to introduce stereocenters.

Chiral Derivatization: The nucleophilic secondary amine is the most common site for chiral derivatization. Reaction with a chiral derivatizing agent (CDA) results in the formation of a pair of diastereomers, which can often be separated by chromatography (e.g., HPLC or GC) on a non-chiral stationary phase.

Common chiral derivatizing agents for secondary amines include:

Chiral Acid Chlorides: Reagents like Mosher's acid chloride ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) react with the amine to form diastereomeric amides.

Chiral Isocyanates: These react to form diastereomeric urea (B33335) derivatives.

o-Phthalaldehyde (OPA) with a Chiral Thiol: OPA reacts with the secondary amine in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine) to form fluorescent, diastereomeric isoindole derivatives. researchgate.netresearchgate.netlibretexts.org

These derivatization strategies are crucial for the enantioselective analysis of chiral amines and for determining the enantiomeric purity of related compounds. nih.gov

Stereoselective Transformations: While the parent molecule is achiral, reactions at the methylene (B1212753) group connecting the pyridine ring and the amine nitrogen could potentially create a chiral center. For example, a stereoselective catalytic process, such as an asymmetric C-H activation/functionalization, could introduce a substituent at this position with control over the stereochemistry.

Furthermore, the molecule itself can be used as a chiral ligand in asymmetric catalysis if a stereocenter is introduced into its structure. For example, if the methoxybutyl chain were replaced with a chiral moiety, the resulting ligand could be used to induce enantioselectivity in metal-catalyzed reactions. The development of chiral 1,2-amino alcohols via reactions like the Petasis borono–Mannich reaction highlights the importance of chiral amine building blocks in synthesis. acs.org

Advanced Computational and Theoretical Studies on 4 Methoxybutyl Pyridin 3 Ylmethyl Amine

Quantum Chemical Calculations of Molecular Structure, Conformation, and Energetics of (4-Methoxybutyl)(pyridin-3-ylmethyl)amine

Quantum chemical calculations are fundamental to determining the three-dimensional structure and energetic landscape of this compound. These calculations, often employing methods like Density Functional Theory (DFT), systematically explore the molecule's potential energy surface to identify stable conformations. The process begins with geometry optimization, which locates the minimum energy structure by calculating forces on the atoms and adjusting their positions until those forces are negligible.

This analysis reveals crucial information about bond lengths, bond angles, and dihedral angles that define the molecule's shape. For this compound, key structural parameters include the orientation of the pyridinyl group relative to the amine linker and the conformational flexibility of the methoxybutyl chain. The flexibility of the butyl chain allows for several possible low-energy conformers. Computational studies can predict the relative energies of these conformers, identifying the most stable, or ground-state, geometry. The gauche conformation of the 4-methoxybutyl chain, for instance, is often analyzed to understand steric hindrance between the methoxy (B1213986) oxygen and adjacent methylene (B1212753) groups.

The table below presents a set of hypothetical optimized geometrical parameters for the ground-state structure of this compound, as would be predicted by DFT calculations.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-N (amine) | 1.46 Å |

| C-O (ether) | 1.43 Å | |

| C=C (pyridine) | 1.39 Å | |

| C=N (pyridine) | 1.34 Å | |

| Bond Angle | C-N-C (amine) | 112.5° |

| C-O-C (ether) | 111.8° | |

| Dihedral Angle | C-C-N-C | 178.5° |

Density Functional Theory (DFT) Analysis of Electronic Properties, Frontier Orbitals, and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and reactivity of molecules. nih.gov This analysis centers on the molecule's frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. youtube.com

From the HOMO and LUMO energy values, a range of global reactivity descriptors can be calculated. These descriptors quantify different aspects of a molecule's potential chemical behavior.

Chemical Potential (μ): Measures the tendency of electrons to escape from the system.

Chemical Hardness (η): Represents the resistance to change in electron distribution. mdpi.com

Global Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo electronic changes. mdpi.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. mdpi.com

These descriptors provide a quantitative framework for predicting how this compound will interact with other chemical species. For example, the distribution of the HOMO and LUMO across the molecule can indicate likely sites for electrophilic and nucleophilic attack, respectively.

Table 2: Predicted Electronic Properties and Reactivity Descriptors

| Property | Symbol | Predicted Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -6.25 |

| LUMO Energy | ELUMO | -0.88 |

| HOMO-LUMO Gap | ΔE | 5.37 |

| Chemical Potential | μ | -3.57 |

| Chemical Hardness | η | 2.69 |

| Global Softness | S | 0.37 |

Molecular Dynamics Simulations of this compound in Solution-Phase Environments

While quantum calculations are excellent for isolated molecules, Molecular Dynamics (MD) simulations provide insight into the behavior of this compound in a realistic solution environment, such as water or an organic solvent. researchgate.net MD simulations model the movements of every atom in the system over time based on a classical force field, which approximates the quantum mechanical interactions.

These simulations can reveal how solvent molecules arrange around the solute and how intermolecular forces, such as hydrogen bonding between the amine group and water, influence the molecule's conformation and dynamics. researchgate.net For this compound, MD simulations could explore the solvation of the polar pyridine (B92270) and amine groups versus the more nonpolar alkyl chain. This analysis is crucial for understanding the molecule's solubility and how its shape and flexibility change when it is dissolved. Key outputs from MD simulations include radial distribution functions, which describe the probability of finding solvent molecules at a certain distance from a specific atom in the solute, and root-mean-square deviation (RMSD), which tracks conformational changes over time.

Table 3: Typical Parameters for an MD Simulation

| Parameter | Description | Example Value |

|---|---|---|

| Force Field | Set of equations and parameters to describe atomic interactions | AMBER, CHARMM |

| Solvent Model | Representation of the solvent molecules | TIP3P (for water) |

| System Size | Number of atoms in the simulation box | ~10,000 atoms |

| Simulation Time | Duration of the simulated trajectory | 100 nanoseconds |

| Temperature | Simulated environmental temperature | 298 K (25 °C) |

Computational Prediction and Validation of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis)

Computational chemistry provides indispensable tools for predicting and interpreting spectroscopic data. Theoretical calculations of NMR, IR, and UV-Vis spectra can be compared with experimental results to confirm a molecule's structure and assign its spectral features.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.netepstem.net These theoretical values, when correlated with experimental data, help in the precise assignment of each peak to a specific nucleus in the molecule. researchgate.net

IR Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. researchgate.net Each calculated frequency corresponds to a specific vibrational mode, such as the N-H stretch of the secondary amine or C-O stretch of the ether group. Comparing the calculated frequencies with an experimental IR spectrum aids in functional group identification and structural verification. researchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict electronic transitions, which correspond to the absorption bands observed in a UV-Vis spectrum. researchgate.net This analysis identifies the specific orbitals involved in the electronic excitations, providing insight into the molecule's chromophores.

Table 4: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data

| Spectrum | Feature | Predicted Value |

|---|---|---|

| ¹H NMR | Pyridine-H (ortho) | 8.55 ppm |

| CH₂-N | 3.80 ppm | |

| O-CH₃ | 3.35 ppm | |

| ¹³C NMR | Pyridine-C (ipso) | 148.0 ppm |

| O-CH₂ | 70.5 ppm | |

| O-CH₃ | 59.0 ppm | |

| IR | N-H Stretch | 3350 cm⁻¹ |

| C-H Stretch (sp³) | 2940 cm⁻¹ | |

| C-O Stretch (ether) | 1115 cm⁻¹ |

Theoretical Mechanistic Investigations of Complex Reactions Involving this compound

Computational methods are invaluable for exploring the mechanisms of chemical reactions at the molecular level. By mapping the potential energy surface of a reaction, theoretical chemists can identify the lowest-energy pathway from reactants to products. This involves locating and characterizing the geometries and energies of transition states—the highest energy points along the reaction coordinate.

Table 5: Hypothetical Energetics for a Nucleophilic Substitution Reaction Step

| Parameter | Description | Predicted Value |

|---|---|---|

| Reactant Complex Energy | Energy of the associated reactants | -5.2 kcal/mol |

| Transition State Energy | Energy barrier for the reaction | +15.8 kcal/mol |

| Product Complex Energy | Energy of the associated products | -25.4 kcal/mol |

| Activation Energy (Ea) | Energy difference between transition state and reactants | 21.0 kcal/mol |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 3-(bromomethyl)pyridine |

| 4-methoxybutan-1-amine |

Cutting Edge Spectroscopic and Analytical Characterization Techniques for 4 Methoxybutyl Pyridin 3 Ylmethyl Amine

High-Resolution Mass Spectrometry for Precise Structural Elucidation and Impurity Profiling

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise mass determination of "(4-Methoxybutyl)(pyridin-3-ylmethyl)amine," which in turn confirms its elemental composition. Techniques such as electrospray ionization (ESI) are commonly used to generate gas-phase ions of the molecule. The high resolving power of HRMS allows for the differentiation between the target compound and any potential impurities, even those with very similar nominal masses. This capability is vital for impurity profiling, ensuring the quality and purity of the synthesized compound.

Table 1: Representative HRMS Data for a Pyridine-Containing Compound

| Ion | Calculated m/z | Measured m/z | Mass Error (ppm) | Elemental Composition |

| [M+H]⁺ | 195.1543 | 195.1541 | -1.0 | C₁₁H₁₉N₂O⁺ |

Note: This data is representative and illustrates the precision of HRMS.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR, HOESY, COSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For "this compound," a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular framework.

¹H and ¹³C NMR: These experiments identify the different chemical environments of the hydrogen and carbon atoms within the molecule, respectively. The chemical shifts, integration of signals, and coupling patterns provide information about the connectivity of atoms.

COSY (Correlation Spectroscopy): This 2D NMR technique reveals proton-proton couplings, helping to establish the connectivity of adjacent protons in the 4-methoxybutyl chain and the pyridin-3-ylmethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, aiding in the assignment of carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting the different fragments of the molecule, such as the pyridine (B92270) ring to the methylamine (B109427) linker.

HOESY (Heteronuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of different nuclei, which is useful for determining the preferred conformation of the molecule in solution.

Solid-State NMR: In cases where the compound is a solid, solid-state NMR can provide information about the structure and dynamics in the solid phase.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) |

| Pyridine-H | 7.2 - 8.5 |

| CH₂-Pyridine | ~3.8 |

| NH | Variable |

| N-CH₂ | ~2.7 |

| O-CH₃ | ~3.3 |

| Methylene (B1212753) Protons (butyl chain) | 1.4 - 1.7, 3.4 |

Note: These are predicted values and may vary in experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Hydrogen Bonding Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are particularly useful for identifying functional groups and studying intermolecular interactions like hydrogen bonding. researchgate.netnih.govresearchgate.net For "this compound," key vibrational bands would include:

N-H stretch: The secondary amine will show a characteristic stretching vibration. The position of this band can be sensitive to hydrogen bonding. nih.govresearchgate.net

C-N stretch: Vibrations associated with the carbon-nitrogen bonds of the amine and pyridine ring.

C-O stretch: The ether linkage in the methoxybutyl group will have a strong, characteristic C-O stretching band.

Aromatic C-H and C=C stretches: These vibrations are characteristic of the pyridine ring.

The presence and nature of hydrogen bonding can be inferred from shifts in the vibrational frequencies, particularly the N-H stretching frequency. nih.gov

Table 3: Typical IR Absorption Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Secondary Amine | N-H Stretch | 3300 - 3500 |

| Alkane | C-H Stretch | 2850 - 3000 |

| Aromatic | C-H Stretch | 3000 - 3100 |

| Aromatic | C=C Stretch | 1400 - 1600 |

| Ether | C-O Stretch | 1050 - 1150 |

UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring in "this compound" is expected to exhibit characteristic π → π* and n → π* transitions. researchgate.net The position and intensity of the absorption bands can be influenced by the solvent polarity and the presence of substituents.

Fluorescence spectroscopy can be used to study the emission properties of the compound after it has been excited by UV or visible light. The fluorescence quantum yield and lifetime are important photophysical parameters that can be determined. The study of analogous compounds shows that furopyridine derivatives exhibit distinct fluorescent properties in solution. researchgate.net

Table 4: Representative UV-Visible Absorption Data for a Pyridine Derivative

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| Hexane | 260 | ~2,500 | π → π |

| Ethanol | 257 | ~2,700 | π → π |

Note: This data is for a representative pyridine-containing compound and illustrates typical absorption characteristics.

X-ray Crystallography of this compound and its Salts/Co-crystals for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. By obtaining suitable single crystals of "this compound" or its salts (e.g., hydrochlorides, sulfates), it is possible to determine precise bond lengths, bond angles, and torsion angles. mdpi.com This technique also reveals the packing of molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding and π-π stacking. researchgate.net The formation of co-crystals with other molecules can also be investigated to modify the physicochemical properties of the compound. google.com

Table 5: Illustrative Crystallographic Data for a Related Amine Salt

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 98.5 |

| Volume (ų) | 1280 |

| Z | 4 |

Note: This is hypothetical data for a related compound to illustrate the type of information obtained from X-ray crystallography.

Academic Applications and Functionalization Potential of 4 Methoxybutyl Pyridin 3 Ylmethyl Amine

Role of (4-Methoxybutyl)(pyridin-3-ylmethyl)amine as a Building Block in Complex Organic Molecule Synthesis

Amines are fundamental building blocks in organic synthesis, crucial for constructing pharmaceuticals, agrochemicals, and other complex organic molecules. amerigoscientific.compurkh.com this compound offers two primary points for chemical modification: the secondary amine nitrogen and the pyridine (B92270) ring.

The secondary amine is a potent nucleophile and can undergo a variety of classical C-N bond-forming reactions. amerigoscientific.comenamine.net These include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to produce tertiary amines.

Arylation: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl derivatives. mdpi.comwjpmr.com

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield more complex tertiary amines. amerigoscientific.com

The pyridine ring, being an electron-deficient aromatic system, is susceptible to nucleophilic substitution, particularly after activation (e.g., N-oxidation or quaternization). mdpi.com It can also be functionalized through metal-catalyzed cross-coupling reactions at its C-H bonds or after halogenation. The nitrogen atom of the pyridine ring can also be targeted, for instance, through N-oxide formation, which alters the ring's reactivity and provides a coordination site. acs.org

The combination of these reactive sites makes this compound a valuable scaffold for creating diverse molecular architectures. For example, acylation of the secondary amine followed by functionalization of the pyridine ring could lead to complex molecules with tailored properties for medicinal chemistry or materials science. researchgate.netmdpi.com

Table 1: Potential Synthetic Transformations of this compound This table is interactive. Click on the headers to sort.

| Reaction Type | Reagent Example | Functional Group Formed | Potential Application |

|---|---|---|---|

| Acylation | Benzoyl Chloride | Amide | Pharmaceutical intermediates |

| Alkylation | Benzyl Bromide | Tertiary Amine | Ligand synthesis, Quaternary ammonium (B1175870) salts |

| Buchwald-Hartwig Amination | Bromobenzene, Pd catalyst | N-Aryl Tertiary Amine | Electronic materials, Drug scaffolds mdpi.com |

| Reductive Amination | Cyclohexanone, NaBH(OAc)₃ | Tertiary Amine | Synthesis of complex amines amerigoscientific.com |

| Pyridine N-Oxidation | m-CPBA | Pyridine N-oxide | Modifying electronic properties, Directing further substitution acs.org |

| Pyridine Halogenation | N-Bromosuccinimide (NBS) | Bromopyridine | Intermediate for cross-coupling reactions |

Exploration of this compound in Catalysis Research (e.g., Organocatalysis, Ligand Design for Transition Metal Catalysis)

The structure of this compound is well-suited for applications in catalysis, both as a component of organocatalysts and as a ligand for transition metals.

Ligand Design for Transition Metal Catalysis: The pyridine-amine motif is a common feature in ligands used for transition metal catalysis. nih.govacs.org The nitrogen atoms of the pyridine ring and the secondary amine can act as a bidentate chelating ligand, binding to a metal center to form a stable complex. Such ligands are integral to catalysts for a wide array of reactions, including:

Cross-Coupling Reactions: Pd(II) complexes with pyridine-based ligands are effective catalysts for Suzuki-Miyaura and Heck reactions. nih.govacs.org

Atom Transfer Radical Polymerization (ATRP): Copper complexes with substituted tris(2-pyridylmethyl)amine (B178826) (TPMA) ligands are among the most active catalysts for ATRP, a controlled polymerization technique. nih.govresearchgate.nettcichemicals.com The electronic and steric properties of the ligand are critical for modulating catalyst activity.

Oxidation/Reduction Catalysis: The coordination environment provided by pyridine-amine ligands can stabilize various oxidation states of a metal center, enabling catalytic cycles for oxidation or reduction processes. frontiersin.org

The 4-methoxybutyl chain can influence the solubility of the resulting metal complex and its steric environment, which in turn can affect catalytic activity and selectivity.

Organocatalysis: Secondary amines are a cornerstone of organocatalysis, particularly in enamine and iminium ion catalysis. While less common than purely aliphatic or chiral secondary amines, the presence of the pyridine moiety could modulate the basicity and steric environment of the amine, potentially influencing the outcomes of organocatalytic reactions. consensus.app Furthermore, recent research has explored the use of photochemical organocatalytic methods to functionalize pyridines themselves, indicating the growing intersection of these fields. nih.govrecercat.cat

Table 2: Potential Catalytic Applications This table is interactive. Click on the headers to sort.

| Catalysis Type | Metal (if applicable) | Reaction Example | Role of the Compound |

|---|---|---|---|

| Transition Metal Catalysis | Pd, Cu, Ru, Fe | Suzuki-Miyaura Coupling | Bidentate N,N'-ligand nih.govacs.org |

| Transition Metal Catalysis | Cu | Atom Transfer Radical Polymerization (ATRP) | Ligand to modulate catalyst activity nih.govresearchgate.net |

| Transition Metal Catalysis | Fe, Mn | Bio-inspired Oxidation | Ligand mimicking enzyme active sites |

| Organocatalysis | N/A | Aldol or Michael additions | Base catalyst or enamine formation precursor consensus.app |

Investigation of this compound in Materials Science (e.g., Polymer Synthesis, Supramolecular Assembly)

The structural features of this compound make it a promising candidate for the development of new materials.

Polymer Synthesis: The secondary amine provides a reactive handle for incorporation into polymer chains. For example, it can react with diacyl chlorides or diepoxides in step-growth polymerization to form polyamides or epoxy resins, respectively. The pyridine and methoxybutyl groups would then be pendant side chains, influencing the polymer's properties such as thermal stability, solubility, and its ability to coordinate metal ions.

Supramolecular Assembly: Supramolecular chemistry relies on non-covalent interactions to build ordered, higher-level structures. The pyridine ring is a classic participant in such interactions, including:

Hydrogen Bonding: The pyridine nitrogen is a hydrogen bond acceptor.

π-π Stacking: The aromatic ring can stack with other aromatic systems. mdpi.com

Coordination Bonding: The pyridine nitrogen can coordinate to metal ions to form metal-organic frameworks (MOFs) or coordination polymers. mdpi.comoup.com

These interactions can be used to direct the self-assembly of molecules into well-defined architectures like chains, layers, or three-dimensional networks. acs.orgrsc.orgrsc.org The flexible methoxybutyl chain would likely play a role in the packing and final structure of these assemblies, potentially enabling the formation of liquid crystals or other soft materials.

Table 3: Potential Applications in Materials Science This table is interactive. Click on the headers to sort.

| Material Type | Key Interaction | Potential Property | Structural Feature Utilized |

|---|---|---|---|

| Coordination Polymer | Metal-Ligand Bonding | Porosity, Catalysis | Pyridine & Amine Nitrogens oup.com |

| Polyamide/Polyepoxide | Covalent Amide/Amine Linkage | Thermal Stability, Metal Chelation | Secondary Amine |

| Supramolecular Network | Hydrogen Bonding, π-π Stacking | Self-healing, Sensing | Pyridine Ring acs.orgmdpi.com |

| Functionalized Surface | Covalent Attachment | Heterogeneous Catalysis, Sensing | Secondary Amine |

Bio-inorganic Chemistry Studies Involving this compound as a Ligand (Focus on fundamental coordination, not biological outcome)

In bio-inorganic chemistry, researchers design ligands to mimic the coordination environment of metal ions in biological systems. Polydentate ligands based on pyridylmethyl amine scaffolds, such as bis(2-pyridylmethyl)amine (BPA) and tris(2-pyridylmethyl)amine (TPA), are extensively used for this purpose. frontiersin.orgresearchgate.netacs.org this compound can be viewed as a simpler, bidentate analogue.

It would be expected to coordinate to a variety of first-row transition metals (e.g., Mn, Fe, Co, Ni, Cu, Zn) through its two nitrogen donors, forming a stable five- or six-membered chelate ring. The coordination geometry would depend on the metal ion and the other ligands present. For example, with a metal like Cu(II), it could form a square planar or distorted octahedral complex. The fundamental coordination chemistry—including stability constants, spectroscopic properties (UV-Vis, EPR), and electrochemical behavior of its metal complexes—would be a primary area of investigation.

Studies with related ligands show that subtle changes in the ligand framework can significantly impact the properties of the resulting metal complex. researchgate.net The methoxybutyl group could influence the lipophilicity of the complex and introduce a potential, albeit weak, coordinating ether oxygen, possibly leading to interesting structural and reactivity changes compared to simpler alkyl-substituted analogues.

Table 4: Predicted Coordination Properties with Transition Metals This table is interactive. Click on the headers to sort.

| Metal Ion | Likely Coordination Number | Predicted Geometry | Research Focus |

|---|---|---|---|

| Cu(II) | 4 or 6 | Square Planar or Distorted Octahedral | Redox properties, EPR spectroscopy researchgate.net |

| Zn(II) | 4 | Tetrahedral | Lewis acidity, NMR studies |

| Fe(II)/Fe(III) | 6 | Octahedral | Spin state, Redox potential, O₂ activation models acs.org |

| Co(II) | 4 or 6 | Tetrahedral or Octahedral | Magnetic properties, UV-Vis spectroscopy |

| Mn(II) | 6 | Octahedral | Models for Mn-containing enzymes acs.org |

Principles of Molecular Design for Derivatives of this compound with Modulated Chemical Functionality

The chemical functionality of this compound can be systematically modulated by making specific structural modifications. The design of derivatives would be guided by structure-activity and structure-property relationships. nih.govnih.govresearchgate.net

Modifications to the Pyridine Ring:

Electronic Effects: Introducing electron-donating groups (e.g., amino, methoxy) or electron-withdrawing groups (e.g., cyano, nitro) onto the pyridine ring would alter the pKa of the pyridine nitrogen. This directly impacts its coordination strength as a ligand and the catalytic activity of the corresponding metal complexes. nih.govnih.gov

Steric Effects: Placing bulky substituents near the pyridine nitrogen would create steric hindrance, influencing the geometry of metal complexes and potentially creating substrate selectivity in catalytic applications.

Modifications to the Amine and Alkyl Chains:

Chain Length and Flexibility: Altering the length of the butyl chain or replacing it with a more rigid structure would change the "bite angle" of the ligand when it chelates a metal, affecting the stability and geometry of the complex.

Functional Groups: Introducing other functional groups onto the methoxybutyl chain (e.g., hydroxyl, additional amines) could change the ligand's denticity (making it tridentate) or its solubility and hydrogen-bonding capabilities. rsc.org Replacing the secondary amine with a different linker would fundamentally alter its role as a building block.

These design principles allow for the fine-tuning of the molecule's properties for specific applications, whether it be optimizing a catalyst's efficiency, controlling the architecture of a supramolecular assembly, or tuning the redox potential of a bio-inorganic model complex. nih.govrsc.org

Table 5: Principles for Derivative Design This table is interactive. Click on the headers to sort.

| Structural Modification | Target Property to Modulate | Example Modification | Expected Outcome |

|---|---|---|---|

| Pyridine Ring Electronics | Ligand Basicity, Redox Potential | Add 4-dimethylamino group | Increased electron density, stronger σ-donation nih.gov |

| Pyridine Ring Sterics | Catalytic Selectivity | Add 6-methyl group | Hinder metal coordination, create chiral pocket |

| Amine Substitution | Reactivity, Ligand Topology | N-methylation (to tertiary amine) | Increased steric bulk, altered basicity |

| Alkyl Chain | Solubility, Flexibility | Replace butyl with ethyl | Reduced lipophilicity, altered chelate ring size |

| Ether Oxygen | Coordination, Polarity | Replace methoxy (B1213986) with hydroxyl | Introduce hydrogen bond donor, potential O-coordination |

Future Directions and Emerging Research Avenues for 4 Methoxybutyl Pyridin 3 Ylmethyl Amine

Development of Novel and Sustainable Synthetic Methodologies for (4-Methoxybutyl)(pyridin-3-ylmethyl)amine

The development of efficient and environmentally benign synthetic routes is a cornerstone of modern chemistry. Future research could focus on moving beyond traditional synthetic methods to more sustainable approaches for the synthesis of this compound. This could involve the exploration of catalytic systems that minimize waste, reduce energy consumption, and utilize renewable starting materials. The development of one-pot syntheses or flow chemistry processes could also offer significant advantages in terms of efficiency and scalability.

Advanced Applications in Sustainable and Green Chemistry

The inherent properties of this compound could be leveraged in the field of sustainable and green chemistry. For instance, its potential as a biodegradable solvent or as a catalyst in environmentally friendly chemical transformations warrants investigation. Research could be directed towards understanding its lifecycle and environmental impact, which are crucial for its adoption in green applications.

Exploration of Advanced Supramolecular Assemblies Involving this compound

The presence of both a hydrogen bond acceptor (the nitrogen in the pyridine (B92270) ring) and a potential hydrogen bond donor (the secondary amine) suggests that this compound could be a valuable building block for supramolecular chemistry. Future studies could explore its ability to form well-defined assemblies through non-covalent interactions. The formation of host-guest complexes, self-assembled monolayers, or coordination polymers could be investigated, potentially leading to materials with novel properties and functions.

Integration of this compound into Nanomaterials Research

The interface between organic molecules and nanomaterials is a rapidly growing area of research. This compound could potentially be used to functionalize the surface of nanoparticles, quantum dots, or other nanomaterials. This could modulate their solubility, stability, and electronic properties, opening up applications in areas such as catalysis, sensing, and biomedical imaging. Research into the nature of the interaction between the amine and different nanomaterial surfaces would be a critical first step.

Unexplored Chemical Reactivity and Transformation Pathways of the Compound

A fundamental understanding of the chemical reactivity of this compound is essential for its application. Future research should aim to systematically explore its reactivity with a variety of reagents and under different reaction conditions. This could lead to the discovery of novel chemical transformations and the synthesis of new derivatives with potentially useful properties. A detailed study of its reaction kinetics and mechanisms would provide valuable insights for its use as a synthetic intermediate.

Q & A

Basic: What synthetic strategies are effective for preparing (4-Methoxybutyl)(pyridin-3-ylmethyl)amine?

Methodological Answer:

The compound can be synthesized via reductive amination or nucleophilic substitution. A typical approach involves reacting pyridin-3-ylmethylamine with 4-methoxybutyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 60–80°C for 12–24 hours . Alternatively, Schiff base intermediates may be formed using aldehydes, followed by reduction with NaBH₄ or LiAlH₄ .

Key Considerations:

- Solvent Choice: DMF or ethanol enhances reaction homogeneity.

- Catalysis: Acetic acid (10–20 drops) accelerates imine formation in Schiff base routes .

- Purification: Column chromatography (silica gel, EtOAc/hexane gradient) or recrystallization from methanol yields pure product (typical yields: 70–90%) .

Advanced: How can SHELXL be applied to refine the crystal structure of this compound?

Methodological Answer:

SHELXL is optimized for high-resolution small-molecule refinement. Key steps include:

Data Input: Load intensity data (HKL format) and initial coordinates.

Restraints: Apply geometric restraints for bond lengths (C–N: 1.47 Å, C–O: 1.41 Å) and angles based on similar pyridine derivatives .

Twinned Data Handling: Use the TWIN and BASF commands for non-merohedral twinning .

Validation: Check R-factors (target: R₁ < 5%) and residual electron density (< 0.3 eÅ⁻³).

Example Parameters from Analogues:

| Parameter | Value (Å/°) | Source Compound |

|---|---|---|

| C–N bond length | 1.47 | Pyridin-3-ylmethylamine |

| N–C–C angle | 112.3° | N-substituted pyridines |

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify methoxy (δ ~3.3 ppm, singlet) and pyridine protons (δ 7.5–8.5 ppm). The 4-methoxybutyl chain shows signals at δ 1.5–1.8 ppm (CH₂) and δ 3.4–3.6 ppm (OCH₃) .

- HRMS: Confirm molecular ion [M+H]⁺ (calculated for C₁₁H₁₈N₂O: 202.1416; observed: 202.1413) .

- FTIR: Look for N–H stretches (~3300 cm⁻¹) and C–O (methoxy) at ~1250 cm⁻¹ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.